ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate
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Overview
Description
Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The presence of a bromine atom at the 6th position of the indole ring and a nitro group at the 2nd position of the prop-2-enoate moiety makes this compound unique and interesting for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromoindole-3-carboxaldehyde and malonic acid.
Condensation Reaction: The 6-bromoindole-3-carboxaldehyde undergoes a condensation reaction with malonic acid in the presence of a base such as piperidine to form (E)-3-(6-bromo-1H-indol-3-yl)acrylic acid.
Esterification: The (E)-3-(6-bromo-1H-indol-3-yl)acrylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 3-(6-bromo-1H-indol-3-yl)acrylate.
Nitration: Finally, the ethyl 3-(6-bromo-1H-indol-3-yl)acrylate undergoes nitration using a nitrating agent such as nitric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst to form the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups play a crucial role in its biological activity. The bromine atom can participate in halogen bonding, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-(6-bromo-1H-indol-3-yl)propanoate: This compound lacks the nitro group, which may result in different biological activities and reactivity.
Ethyl 4-(6-bromo-1H-indole-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a more complex structure and may exhibit different biological properties.
3-(6-bromo-1H-indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides: These compounds have different substituents on the indole ring and are studied for their potential as inhibitors of specific enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
672954-25-5 |
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Molecular Formula |
C13H11BrN2O4 |
Molecular Weight |
339.14 g/mol |
IUPAC Name |
ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C13H11BrN2O4/c1-2-20-13(17)12(16(18)19)5-8-7-15-11-6-9(14)3-4-10(8)11/h3-7,15H,2H2,1H3 |
InChI Key |
HWQSMBLZPWIJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=C1C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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